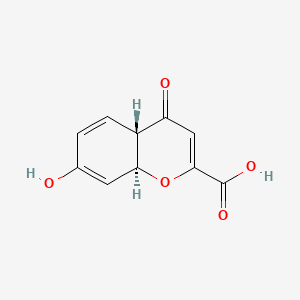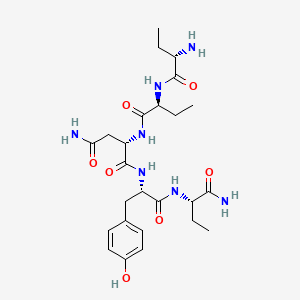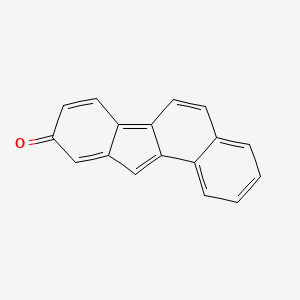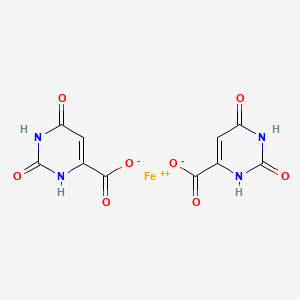
Ferrous orotate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrous orotate is a compound formed by the combination of iron and orotic acid. It is known for its role in providing bioavailable iron, which is essential for various biological processes, including the formation of hemoglobin and the transportation of oxygen in the blood. This compound is often used as a dietary supplement to address iron deficiency and anemia.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferrous orotate can be synthesized by reacting ferrous sulfate with orotic acid in an aqueous solution. The reaction typically involves dissolving ferrous sulfate in water and then adding orotic acid under controlled pH conditions to form this compound. The reaction is usually carried out at room temperature, and the product is isolated by filtration and drying.
Industrial Production Methods
In industrial settings, this compound is produced by a similar method but on a larger scale. The process involves the precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. The final product is often subjected to quality control tests to ensure it meets the required standards for use in dietary supplements.
Chemical Reactions Analysis
Types of Reactions
Ferrous orotate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to ferric orotate in the presence of oxidizing agents.
Reduction: It can be reduced back to this compound from ferric orotate using reducing agents.
Substitution: this compound can participate in substitution reactions where the orotate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as ascorbic acid and sodium dithionite are used.
Substitution: Ligands such as ethylenediaminetetraacetic acid (EDTA) can be used to replace the orotate ligand.
Major Products Formed
Oxidation: Ferric orotate
Reduction: this compound
Substitution: Complexes with different ligands depending on the substituent used.
Scientific Research Applications
Ferrous orotate has a wide range of applications in scientific research:
Chemistry: It is used as a source of bioavailable iron in various chemical reactions and studies.
Biology: this compound is studied for its role in cellular processes, including iron metabolism and transport.
Medicine: It is used in the treatment of iron deficiency anemia and is being researched for its potential in treating other iron-related disorders.
Industry: this compound is used in the formulation of dietary supplements and fortified foods to address iron deficiency in populations.
Mechanism of Action
Ferrous orotate exerts its effects by providing bioavailable iron, which is essential for the formation of hemoglobin and the transportation of oxygen in the blood. The orotate ligand helps in the efficient absorption of iron in the gastrointestinal tract. Once absorbed, iron is utilized in various cellular processes, including the synthesis of hemoglobin, myoglobin, and various enzymes involved in oxidative metabolism.
Comparison with Similar Compounds
Similar Compounds
- Ferrous sulfate
- Ferrous fumarate
- Ferrous gluconate
- Ferrous bisglycinate
Comparison
Ferrous orotate is unique in its ability to provide bioavailable iron with minimal gastrointestinal side effects compared to other iron supplements. The orotate ligand enhances the absorption of iron, making it more effective in treating iron deficiency anemia. Unlike ferrous sulfate and ferrous fumarate, this compound is less likely to cause constipation and other gastrointestinal issues, making it a preferred choice for individuals with sensitive digestive systems .
Properties
CAS No. |
94333-36-5 |
|---|---|
Molecular Formula |
C10H6FeN4O8 |
Molecular Weight |
366.02 g/mol |
IUPAC Name |
2,4-dioxo-1H-pyrimidine-6-carboxylate;iron(2+) |
InChI |
InChI=1S/2C5H4N2O4.Fe/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2 |
InChI Key |
QOOMRZNLVISVGR-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


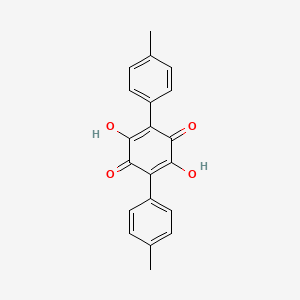
![2-[(Diethylamino)methyl]-3-methylphenol](/img/structure/B12796521.png)
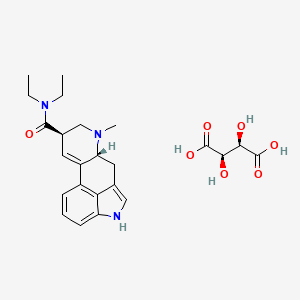
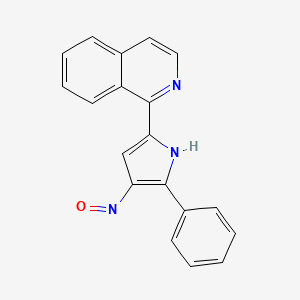

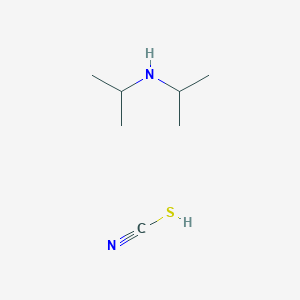
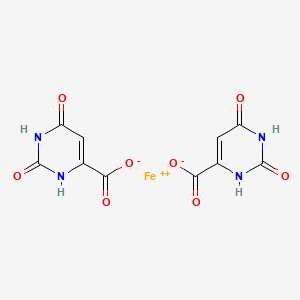
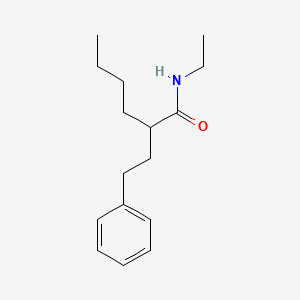
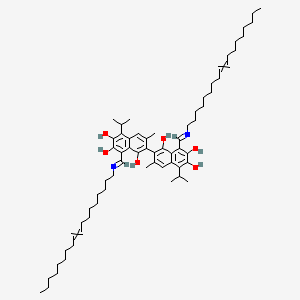

![3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B12796580.png)
